2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a chemical compound with the molecular formula C₁₃H₉N₅S
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with benzyl mercaptan in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antiviral properties. It has been studied for its potential use in developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methylsulfanyl-6-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-one: This compound is structurally similar but contains a nitro group instead of a cyano group.
5-Amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile: Another triazolopyrimidine derivative with an amino group.
Uniqueness: 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific benzylsulfanyl group, which imparts distinct chemical and biological properties compared to other triazolopyrimidines.
Properties
IUPAC Name |
2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOESKOBYSHUQCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C=C(C=NC3=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327597 | |
Record name | 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303150-50-7 | |
Record name | 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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